The compound's chemical structure can be denoted by the following identifiers:
This compound is part of a larger family of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
The synthesis of 5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride typically involves several steps:
Key parameters for synthesis may include:
The molecular structure of 5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride can be described as follows:
The compound's structural formula can be represented in various formats:
CC1=C(C2=CC=CC=C2O1)C(=O)O
XYZ1234567890
(Placeholder for actual InChI Key)5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride can undergo various chemical reactions:
Reactions typically require controlled conditions such as:
The mechanism of action for 5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride primarily involves its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit activity against specific targets, suggesting potential applications in treating conditions like pain and inflammation.
The physical and chemical properties of 5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride include:
5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride has several potential scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4